molecular formula C9H16O3 B076857 3-Pentyl Acetoacetate CAS No. 13562-81-7

3-Pentyl Acetoacetate

Cat. No.: B076857
CAS No.: 13562-81-7
M. Wt: 172.22 g/mol
InChI Key: PFTIWTQFHWICDR-UHFFFAOYSA-N
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Description

3-Pentyl Acetoacetate, also known as 3-pentylpropanoate or 3-pentyl-2-oxopropanoate, is an organic compound with the molecular formula C7H14O3. It is a colorless liquid with a faint odor. This compound is a versatile intermediate in organic synthesis and is used in the production of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of flavoring agents, fragrances, and dyes.

Scientific Research Applications

  • Nuclear Magnetic Resonance (NMR) Studies : A study by Nicholson et al. (1984) utilized NMR spectroscopy to detect ketone bodies, including acetoacetate, in serum, plasma, and urine from fasting and diabetic subjects. This technique allows for the simultaneous observation of metabolites without extensive sample pretreatment, providing insights into metabolic changes during conditions like diabetes (Nicholson et al., 1984).

  • Enzymatic Measurement Techniques : Williamson and Mellanby (1974) described an enzymatic method for determining 3-hydroxybutyrate, which involves its oxidation to acetoacetate. This method is applicable in fields like biochemistry and clinical biochemistry (Williamson & Mellanby, 1974).

  • Ketone Body Research : Møller (2020) highlighted the medical significance of ketone bodies, including 3-hydroxybutyrate and acetoacetate. The study emphasizes their role in areas like inflammation, oxidative stress, cancer, and heart disease, showing their potential in clinical applications (Møller, 2020).

  • Gas Chromatographic Determination : Kimura et al. (1985) developed a sensitive method for determining 3-hydroxybutyrate in plasma by converting it to acetone, which is then detected by gas chromatography. This method provides insights into the metabolism of ketone bodies in clinical settings (Kimura et al., 1985).

  • Astrocyte Amino Acid Metabolism : Yudkoff et al. (1997) studied the effects of acetoacetate on glial amino acid metabolism. The research provides valuable information on the metabolic interactions within the brain and their implications for neurological conditions (Yudkoff et al., 1997).

  • Synthetic Applications : Tsuji, Kasuga, and Takahashi (1979) explored a synthetic method involving acetoacetate for producing methyl dihydrojasmonate, demonstrating its utility in organic synthesis (Tsuji et al., 1979).

  • Catalytic Applications : Tas et al. (1997) reported on a bifunctional catalytic membrane containing Brønsted acids and sites for enantioselective hydrogenation of methyl acetoacetate, highlighting its potential in catalysis and green chemistry (Tas et al., 1997).

Mechanism of Action

Target of Action

It is known that β-keto esters, such as 3-pentyl acetoacetate, are important synthons in synthetic chemistry and often constitute a core building block in complex medicinal compounds .

Mode of Action

The mode of action of this compound involves its interaction with its targets through a process known as transesterification . This process is a useful transformation in organic synthesis, particularly for the synthesis of compounds of pharmaceutical importance . Transesterification reactions that are selective for β-keto esters like this compound most likely proceed via an enol intermediate .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transesterification of β-keto esters . This process has widespread application in agrochemicals and is commonplace in both research and industry . The transesterification of β-keto esters can lead to the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide, and (±)-velloziolone .

Result of Action

The result of the action of this compound involves the production of complex molecules through the process of transesterification . This process allows for the selective modification of β-keto esters and the synthesis of complex molecules of pharmaceutical importance .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect the transesterification process . .

Future Directions

The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that there may be future advancements in the methods used to synthesize and modify β-keto esters like 3-Pentyl Acetoacetate.

Biochemical Analysis

Biochemical Properties

It is known that acetoacetate, a related compound, plays a vital role as an essential energy substrate . Acetoacetate can be elevated under various conditions, including diabetic ketoacidosis, use of sodium-glucose transporter type 2 inhibitors, and extreme carbohydrate restriction .

Cellular Effects

Related compounds such as acetoacetate have been shown to induce physiological and biochemical responses including inhibition of insulin release, weight loss, cardiac protection, anti-inflammatory actions, protein acetylation, apoptosis of cancer cells, erythropoiesis signaling, and enhancement of chemotherapeutic glioma treatment .

Molecular Mechanism

It is known that acetoacetate and related compounds must be converted to acetyl coenzyme A (acetyl-CoA) to be utilized .

Temporal Effects in Laboratory Settings

It is known that acetoacetate and related compounds can have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 3-Pentyl Acetoacetate at different dosages in animal models have not been extensively studied. Research on related compounds such as acetoacetate has shown that they can have varying effects at different dosages .

Metabolic Pathways

This compound likely participates in metabolic pathways related to acetoacetate and other similar compounds. Acetoacetate is involved in the tryptophan-kynurenine pathway and inflammatory activation, and it can also influence amino acid metabolism, energy metabolism, lipid metabolism, and gut microbiota-derived metabolites .

Transport and Distribution

It is known that acetoacetate and related compounds can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that acyl-CoA short-chain synthetase-2 (ACSS2), an enzyme that converts acetoacetate to acetyl-CoA, is present in the cytosol and nuclei of many cell types .

Properties

IUPAC Name

pentan-3-yl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-4-8(5-2)12-9(11)6-7(3)10/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTIWTQFHWICDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562917
Record name Pentan-3-yl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13562-81-7
Record name Pentan-3-yl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pentyl Acetoacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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